(S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione
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Overview
Description
(S)-4-(2’-Methylthioethyl)oxazolidine-2,5-dione is a chiral compound belonging to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of a chiral center in the molecule makes it an interesting subject for stereochemical studies and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2’-Methylthioethyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate amino acids or their derivatives. One common method includes the reaction of (S)-2-amino-3-(methylthio)propanoic acid with phosgene or its derivatives under controlled conditions to form the oxazolidine-2,5-dione ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of (S)-4-(2’-Methylthioethyl)oxazolidine-2,5-dione may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2’-Methylthioethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield corresponding amino alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
(S)-4-(2’-Methylthioethyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-4-(2’-Methylthioethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-4-(2’-Methylthioethyl)oxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities and properties.
4-(2’-Methylthioethyl)oxazolidine-2,5-dione: The racemic mixture containing both (S)- and ®-enantiomers.
4-(2’-Ethylthioethyl)oxazolidine-2,5-dione: A structurally similar compound with an ethylthio group instead of a methylthio group.
Uniqueness
(S)-4-(2’-Methylthioethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different reactivity compared to its enantiomer or racemic mixture. The presence of the methylthio group also imparts unique chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4S)-4-(2-methylsulfanylethyl)-1,3-oxazolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-11-3-2-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHFRAZOZMTUMG-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)OC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H]1C(=O)OC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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